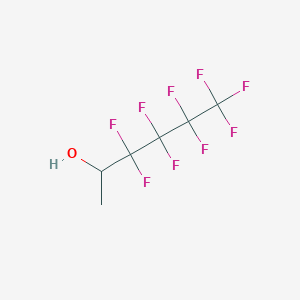![molecular formula C39H49N B14294169 N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline CAS No. 113236-17-2](/img/structure/B14294169.png)
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is an organic compound that features a pyrene moiety attached to a long alkyl chain, which is further connected to an aniline group with two methyl substituents. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the functional versatility of aniline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-pyrenylmagnesium bromide to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated aromatic compounds.
科学研究应用
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.
作用机制
The mechanism by which N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline exerts its effects involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the aniline group can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar structure but lacks the long alkyl chain.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains phenyl groups instead of methyl groups on the aniline nitrogen.
Uniqueness
N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline is unique due to the presence of the long alkyl chain, which enhances its solubility and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and expands its range of applications.
属性
CAS 编号 |
113236-17-2 |
|---|---|
分子式 |
C39H49N |
分子量 |
531.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(15-pyren-1-ylpentadecyl)aniline |
InChI |
InChI=1S/C39H49N/c1-40(2)36-28-21-31(22-29-36)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-32-23-24-35-26-25-33-19-16-20-34-27-30-37(32)39(35)38(33)34/h16,19-30H,3-15,17-18H2,1-2H3 |
InChI 键 |
SIKRSRPKYRPMNB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


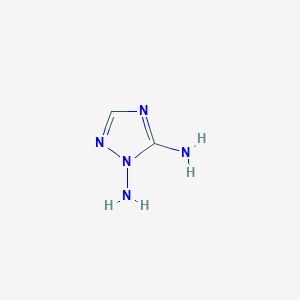

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
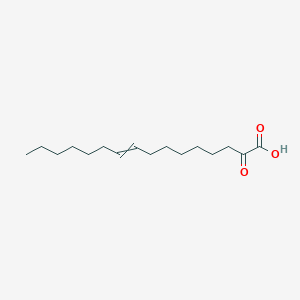

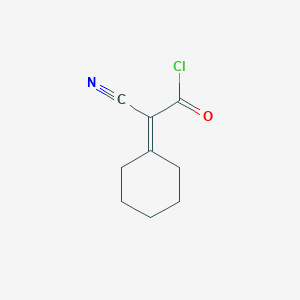
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
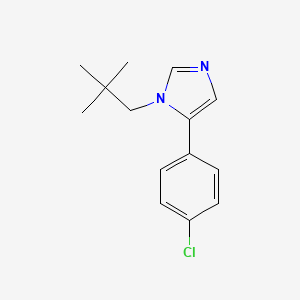
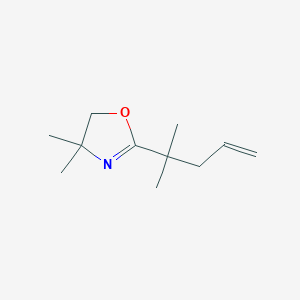

![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)


